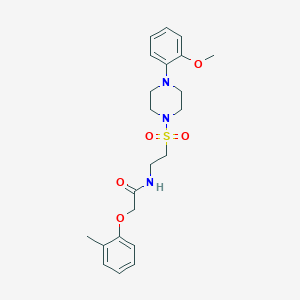

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

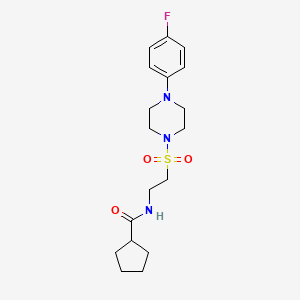

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound was first synthesized in 2012 and has since been the subject of extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Antagonist

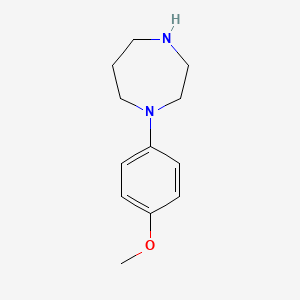

This compound has been studied as a potential antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The compound is considered a significant target for various neurological conditions treatment . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

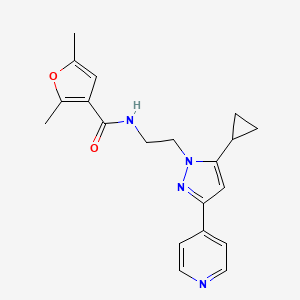

In Silico Docking and Molecular Dynamics Simulations

The compound has been subjected to in silico docking and molecular dynamics simulations . These studies help in understanding the interaction of the compound with its target receptors and can guide the design of more potent and selective drugs .

Absorption, Distribution, Metabolism, and Excretion (ADME) Calculations

ADME calculations have been performed on this compound . These studies are crucial in drug discovery as they provide insights into the pharmacokinetic profile of the compound .

Potential Lead Compound

Based on the results of the above studies, this compound has been identified as a promising lead compound . Lead compounds are those that show promise in early-stage drug discovery and are further optimized to improve their drug-like properties .

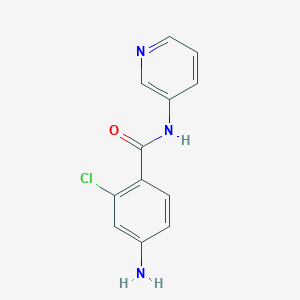

Alzheimer’s Disease Treatment

Studies have shown a connection between Alzheimer’s disease and alpha1-adrenergic receptors . As this compound is a potential antagonist for alpha1-adrenergic receptors, it could be explored for the treatment of Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them. The binding affinity of similar compounds has been found in the range of 22 nM to 250 nM

Biochemical Pathways

The α1-ARs, upon activation or blockade, can influence various biochemical pathways. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action would be primarily related to its interaction with α1-ARs. Given that α1-ARs are involved in the contraction of smooth muscles, the compound’s action could potentially influence these physiological processes .

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCOKOMUOKRDAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)